6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound can be expected to be related to these biological activities.
Mode of Action
It is known that the compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it is involved in.
Biochemical Pathways
Given its role as an intermediate in the synthesis of indazole derivatives, it can be inferred that it may be involved in the biochemical pathways related to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, and other activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity it is involved in. Given its role as an intermediate in the synthesis of indazole derivatives, it can be expected to contribute to the molecular and cellular effects associated with these derivatives .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18BNO3
- Molecular Weight : 272.145 g/mol
- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3
This structure features a quinoline core substituted with a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.
Research has indicated that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:
- Enzyme Inhibition : Compounds containing dioxaborolane groups are known to inhibit various enzymes involved in cellular signaling pathways. For instance, they may target serine-threonine kinases which play crucial roles in cell proliferation and differentiation .
- Antioxidant Activity : The presence of the quinoline structure is associated with antioxidant properties that can mitigate oxidative stress in cells. This activity is essential for protecting against cellular damage and inflammation .
- Cell Growth Modulation : Some studies suggest that these compounds can modulate cell growth and apoptosis through interactions with specific signaling pathways such as BMP (Bone Morphogenetic Protein) signaling .
Biological Activity Data
The following table summarizes key biological activities reported for compounds related to this compound:
Case Studies
Several case studies highlight the biological implications of this compound:
- Cancer Research : A study demonstrated that derivatives of quinoline with dioxaborolane groups exhibited significant cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in oncology .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated a reduction in reactive oxygen species (ROS) levels and improved neuronal survival rates .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNBRFCAFIQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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